molecular formula C16H15ClO3 B6405289 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261924-93-9

4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6405289
CAS RN: 1261924-93-9
M. Wt: 290.74 g/mol
InChI Key: FTDPEDBONVWGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, also known as 4-CEMBA, is a chemical compound with a molecular formula of C14H14ClO3. 4-CEMBA is a colorless, crystalline solid that has a melting point of 164-166°C. This compound has been used in a wide range of scientific and industrial applications, including organic synthesis, drug discovery, and food science.

Scientific Research Applications

4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used in a wide range of scientific and industrial applications, including organic synthesis, drug discovery, and food science. In organic synthesis, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In drug discovery, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of a number of different drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In food science, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of a variety of food additives and preservatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation, and the inhibition of their production by 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to have anti-cancer effects in vitro, as well as anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is a relatively unstable compound, and it is susceptible to hydrolysis, oxidation, and other forms of degradation.

Future Directions

There are a number of potential future directions for research involving 4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. These include further studies into the compound’s anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use as a starting material for the synthesis of a variety of drugs and other compounds. Additionally, further research into the compound’s mechanism of action and its potential applications in food science and drug discovery could be beneficial. Finally, research into the compound’s stability and methods of synthesis could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

4-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can be synthesized using a number of different methods, including the Williamson ether synthesis, the Claisen-Schmidt condensation, and the Knoevenagel condensation. In the Williamson ether synthesis, 4-chlorobenzoic acid is reacted with 4-ethoxy-2-methylphenol in the presence of an alkali metal hydroxide or an alkoxide base. The Claisen-Schmidt condensation involves the reaction of an aldehyde and an ester in the presence of a base, while the Knoevenagel condensation involves the reaction of an aldehyde and an acid chloride in the presence of a base.

properties

IUPAC Name

4-chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-12-5-7-13(10(2)8-12)15-9-11(17)4-6-14(15)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDPEDBONVWGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690752
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-93-9
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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